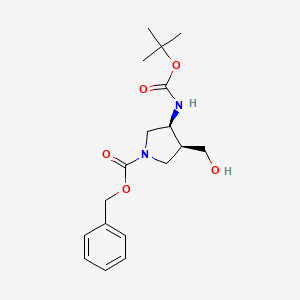

(3S,4S)-1-N-CBZ-3-(N-BOC-AMINO)-4-HYDROXYMETHYLPYRROLIDINE

Description

Properties

IUPAC Name |

benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYCLXXPQAPHKR-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635279 | |

| Record name | Benzyl (3S,4S)-3-[(tert-butoxycarbonyl)amino]-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246510-69-0 | |

| Record name | Benzyl (3S,4S)-3-[(tert-butoxycarbonyl)amino]-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mannich Cyclization from Amino Acid Precursors

A foundational approach involves Mannich-type cyclization, as demonstrated in the synthesis of N-Boc-3-pyrrolidine formaldehyde. Glycine, acrylonitrile, and paraformaldehyde undergo reflux in toluene to form 3-cyanopyrrolidine, which is subsequently Boc-protected and reduced to the aldehyde. Adapting this method, the hydroxymethyl group could be introduced via further reduction of the aldehyde intermediate using NaBH4 or catalytic hydrogenation. However, stereochemical control at C3 and C4 remains unaddressed in this route, necessitating chiral catalysts or resolution steps.

Epoxide Ring-Opening and Cyclization

Patent CN102249971A details the synthesis of 1-N-BOC-3-hydroxypyrrolidine from epichlorohydrin and sodium cyanide. The epoxide undergoes nucleophilic attack by cyanide, followed by borohydride reduction and cyclization to form the pyrrolidine ring. For the target compound, modifying the epoxide substrate to include a pre-installed hydroxymethyl group or introducing it via post-cyclization functionalization could be explored. Enantioselective epoxide ring-opening catalysts, such as Jacobsen’s catalyst, may provide the necessary stereochemical control.

Protecting Group Management

Sequential Boc and Cbz Protection

The Boc group is typically introduced first due to its stability under basic conditions. In the synthesis of N-Boc-3-cyanopyrrolidine, triethylamine facilitates the reaction between 3-cyanopyrrolidine and Boc anhydride in dichloromethane. Subsequent Cbz protection would require deprotonation of the secondary amine using a strong base (e.g., LDA) followed by treatment with benzyl chloroformate. Careful pH control during workup is critical to avoid premature deprotection.

Orthogonal Deprotection Considerations

The Boc group can be removed under acidic conditions (e.g., TFA), while the Cbz group is cleaved via hydrogenolysis. This orthogonality allows selective modification of the amine functionalities during synthesis. For example, after Boc protection at N3, the N1 position can be Cbz-protected without affecting the Boc group.

Stereochemical Control Methodologies

Asymmetric Catalysis

Chiral phosphine ligands or organocatalysts could enforce the (3S,4S) configuration during key steps such as cyclization or reduction. For instance, the Corey-Bakshi-Shibata (CBS) reduction of a ketone intermediate to the corresponding alcohol would establish the C4 stereocenter with high enantiomeric excess.

Chiral Pool Synthesis

Starting from enantiomerically pure precursors, such as D- or L-serine, could provide the necessary chirality. Serine’s hydroxymethyl group can be retained or modified, while its amine and carboxyl groups serve as handles for pyrrolidine ring formation and protection.

Synthetic Route Proposal

Route 1: Mannich Cyclization Followed by Functionalization

- Mannich Reaction : Glycine, acrylonitrile, and paraformaldehyde in toluene yield 3-cyanopyrrolidine.

- Boc Protection : Reaction with Boc anhydride and triethylamine gives N-Boc-3-cyanopyrrolidine.

- Cyanide Reduction : DIBAL-H reduces the nitrile to an aldehyde, followed by NaBH4 reduction to hydroxymethyl.

- Cbz Protection : Benzyl chloroformate introduces the Cbz group at N1.

- Stereochemical Resolution : Chiral chromatography or enzymatic resolution isolates the (3S,4S) enantiomer.

Route 2: Epoxide-Based Synthesis

- Epoxide Ring-Opening : (S)-epichlorohydrin reacts with sodium cyanide to form a chiral nitrile intermediate.

- Borohydride Reduction : Sodium borohydride reduces the nitrile to hydroxymethyl, retaining stereochemistry.

- Cyclization : Acid-catalyzed cyclization forms the pyrrolidine ring.

- Dual Protection : Sequential Boc and Cbz protection at N3 and N1.

Comparative Analysis of Methods

Route 2 offers superior stereochemical outcomes but depends on enantiopure epichlorohydrin. Route 1, while more flexible, necessitates additional resolution steps.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-N-CBZ-3-(N-BOC-AMINO)-4-HYDROXYMETHYLPYRROLIDINE undergoes various types of chemical reactions, including:

Substitution: The amino groups can undergo substitution reactions with electrophiles, such as alkyl halides, to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogenation with palladium on carbon (Pd/C)

Substitution: Alkyl halides, bases like triethylamine

Major Products

Oxidation: Carboxylic acids

Reduction: Deprotected amines

Substitution: Alkylated amines

Scientific Research Applications

(3S,4S)-1-N-CBZ-3-(N-BOC-AMINO)-4-HYDROXYMETHYLPYRROLIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-1-N-CBZ-3-(N-BOC-AMINO)-4-HYDROXYMETHYLPYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

Dual vs. Single Protective Groups: The target compound employs both CBZ and BOC groups, allowing orthogonal deprotection (acid-labile BOC and hydrogenolysis-sensitive CBZ). In contrast, analogs like (R)-3-(N-Boc-amino)pyrrolidine (CAS 122536-77-0) and (S)-(-)-3-(Boc-amino)pyrrolidine (CAS 122536-76-9) feature only a BOC group . Dual protection enhances versatility in multi-step syntheses but increases molecular weight (385.44 g/mol vs. 186.25 g/mol for BOC-only analogs).

Stereochemical Impact: The (3S,4S) configuration influences chiral recognition in catalysis or receptor binding. For example, (S)-(-)-3-(Boc-amino)pyrrolidine (>90.0% purity) is stored at 0°C–6°C to preserve stereochemical integrity .

Hydroxymethyl Substituent :

- The 4-hydroxymethyl group enhances hydrophilicity compared to unsubstituted pyrrolidines. This group can serve as a site for further functionalization (e.g., esterification or oxidation).

Stability and Storage: BOC-protected pyrrolidines often require refrigeration (e.g., 0°C–6°C for (S)-(-)-3-(Boc-amino)pyrrolidine) . The target compound’s stability may differ due to the CBZ group, though specific data are unavailable in the provided sources.

Data Table: Comparative Analysis

Limitations and Gaps

- Stability and solubility data for the target compound are absent in the provided evidence.

- Comparative reactivity studies (e.g., coupling efficiency or deprotection kinetics) are needed to quantify advantages over simpler analogs.

Biological Activity

(3S,4S)-1-N-CBZ-3-(N-BOC-AMINO)-4-HYDROXYMETHYLPYRROLIDINE is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of drug development. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : C18H26N2O5

- Molecular Weight : 350.41 g/mol

- CAS Number : 246510-69-0

The compound features a benzyloxycarbonyl (CBZ) protecting group and a tert-butoxycarbonyl (BOC) amino group, which are critical for its stability and reactivity in biological systems.

The biological activity of this compound is primarily linked to its role as an inhibitor of aspartic proteases. Aspartic proteases are enzymes that play vital roles in various physiological processes, including protein digestion and viral replication. The inhibition of these enzymes can lead to therapeutic effects in conditions such as hypertension and viral infections.

Key Research Findings

- Aspartic Protease Inhibition : Studies have demonstrated that statine derivatives, including this compound, exhibit significant inhibitory activity against aspartic proteases. For instance, the compound's structural analogs have shown IC50 values indicating potent inhibition comparable to established inhibitors like Pepstatin A .

- Antiviral Activity : The compound's ability to inhibit aspartic proteases also suggests potential antiviral applications, particularly against HIV protease. This is crucial for developing therapeutic agents aimed at treating HIV/AIDS .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

- Study on Synthesis : A recent publication detailed an efficient synthesis route for this compound, highlighting its scalability and potential for pharmaceutical applications .

- Biological Evaluation : In vitro assays have been conducted to assess the compound's efficacy as an aspartic protease inhibitor. Results indicated that modifications to the BOC and CBZ groups could enhance inhibitory potency .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C18H26N2O5 |

| Molecular Weight | 350.41 g/mol |

| CAS Number | 246510-69-0 |

| Aspartic Protease IC50 | Comparable to Pepstatin A |

Q & A

Q. What are the key structural and stereochemical features of (3S,4S)-1-N-CBZ-3-(N-BOC-AMINO)-4-HYDROXYMETHYLPYRROLIDINE, and how do they influence its reactivity in synthetic pathways?

The compound contains a pyrrolidine core with dual orthogonal protecting groups: a carbobenzyloxy (CBZ) group at the N1 position and a tert-butoxycarbonyl (BOC) group on the N3 amine. The (3S,4S) stereochemistry ensures precise spatial arrangement of the hydroxymethyl group at C4 and the BOC-protected amine at C2. This configuration is critical for enantioselective synthesis, as it dictates regioselectivity in nucleophilic substitutions and influences hydrogen-bonding interactions during crystallization .

Q. Methodological Insight :

- Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to verify the (3S,4S) configuration.

- Protection Strategy : The CBZ group (base-labile) and BOC group (acid-labile) allow sequential deprotection, minimizing side reactions during multi-step syntheses .

Q. What are the common synthetic routes to prepare this compound, and how are intermediates purified?

A typical route involves:

Pyrrolidine Functionalization : Starting from (3S,4S)-3-amino-4-hydroxymethylpyrrolidine, introduce the BOC group via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (e.g., DMAP) .

CBZ Protection : React the intermediate with benzyl chloroformate (CBZ-Cl) in the presence of a base like triethylamine .

Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water to isolate high-purity product (>95% by HPLC) .

Q. Key Challenges :

- Azide Side Reactions : Avoid unintended azide formation during BOC deprotection by optimizing reaction time and temperature .

Advanced Research Questions

Q. How can researchers resolve conflicting data on stereochemical outcomes during the synthesis of analogous pyrrolidine derivatives?

Discrepancies in stereoselectivity often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). For example, in , the synthesis of (3R,4S)-cis-N-Boc-3-acetoxy-4-azidopyrrolidine required precise control of temperature (0°C) and solvent polarity (THF-MeOH) to favor the cis isomer.

Q. Methodological Recommendations :

- Mechanistic Studies : Use DFT calculations to model transition states and predict stereochemical outcomes.

- In Situ Monitoring : Employ real-time IR or NMR to track intermediate formation and adjust conditions dynamically .

Q. What strategies optimize enantiomeric excess (ee) in enzymatic resolutions of (3S,4S)-configured pyrrolidines?

Enzymes like lipases or transaminases can selectively hydrolyze or aminate specific enantiomers. For example, describes the use of (S)-[diphenyl(trimethylsilyloxy)methyl]pyrrolidine as a chiral catalyst to achieve >90% ee in epoxidation reactions.

Q. Experimental Design :

Q. How does the hydroxymethyl group at C4 influence the compound’s biological activity compared to analogs lacking this moiety?

The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, which can improve target binding affinity. For instance, in , a methoxy-substituted pyrrolidine derivative showed altered receptor specificity compared to its non-hydroxylated analog.

Q. Biological Testing :

- In Vitro Assays : Evaluate binding to G-protein-coupled receptors (GPCRs) using radioligand displacement assays.

- MD Simulations : Model interactions with biological targets (e.g., serotonin receptors) to rationalize structure-activity relationships .

Q. What analytical techniques are most effective for characterizing impurities in this compound batches?

Critical impurities include de-BOC byproducts, residual solvents, and diastereomers.

Q. Analytical Workflow :

LC-MS : Detect low-abundance impurities (<0.1%) using high-resolution Q-TOF instruments.

Chiral SFC : Resolve enantiomers with supercritical fluid chromatography (CO2/MeOH mobile phase).

NMR : Assign stereochemistry via NOESY correlations (e.g., H3-H4 coupling in pyrrolidine ring) .

Q. How can researchers mitigate epimerization risks during BOC/CBZ deprotection steps?

Epimerization at C3 or C4 is common under acidic or basic conditions. For example, highlights that TFA-mediated BOC removal at 0°C minimizes racemization compared to room-temperature reactions.

Q. Best Practices :

- Low-Temperature Deprotection : Use TFA/DCM (1:4) at −20°C for acid-sensitive intermediates.

- Buffered Conditions : Neutralize reaction mixtures with aqueous NaHCO3 immediately after deprotection .

Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, solubility) for drug discovery applications?

Software like Schrödinger’s QikProp or ACD/Labs calculates key parameters:

- LogP : Predicted value ~2.47 (hydrophobic CBZ group offsets hydroxymethyl polarity) .

- Solubility : ~0.5 mg/mL in PBS (pH 7.4), necessitating prodrug strategies for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.